molecular formula C20H23N3O4S B11534666 N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11534666
M. Wt: 401.5 g/mol
InChI Key: QKGKHTIYHLBJJD-KGENOOAVSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine and aldehyde or ketone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, its structural features allow it to interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is unique due to its specific structural features, which include the presence of both a hydrazide and a sulfonyl group. These features contribute to its ability to form stable complexes and interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)28(26,27)23-12-10-16(11-13-23)20(25)22-21-14-17-4-2-3-5-19(17)24/h2-9,14,16,24H,10-13H2,1H3,(H,22,25)/b21-14+

InChI Key

QKGKHTIYHLBJJD-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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